molecular formula C10H14ClNO B8219339 Chroman-4-ylmethanamine hydrochloride

Chroman-4-ylmethanamine hydrochloride

Cat. No.: B8219339
M. Wt: 199.68 g/mol
InChI Key: XCIZNVDWYSTBDT-UHFFFAOYSA-N
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Description

Chroman-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chroman-4-ylmethanamine hydrochloride typically involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methanamine Group: The methanamine group is introduced via a reductive amination reaction. This involves the reaction of the benzopyran derivative with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Chroman-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted benzopyrans

Scientific Research Applications

Chroman-4-ylmethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Chroman-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and neurotransmission.

Comparison with Similar Compounds

Chroman-4-ylmethanamine hydrochloride can be compared with other similar compounds such as:

  • 3,4-dihydro-2H-1-benzopyran-4-ylmethanamine
  • Isothis compound
  • 3,4-dihydro-2H-1-benzopyran-2-one

Uniqueness:

  • Structural Features: The presence of the methanamine group and the hydrochloride salt form enhances its solubility and reactivity.
  • Biological Activity: Its unique structure may confer distinct biological activities compared to other benzopyran derivatives.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-4,8H,5-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIZNVDWYSTBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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